7-Amino-2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-1-one
CAS No.:
Cat. No.: VC17641647
Molecular Formula: C12H16N2O
Molecular Weight: 204.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H16N2O |
|---|---|
| Molecular Weight | 204.27 g/mol |
| IUPAC Name | 7-amino-2-(2-methylpropyl)-3H-isoindol-1-one |
| Standard InChI | InChI=1S/C12H16N2O/c1-8(2)6-14-7-9-4-3-5-10(13)11(9)12(14)15/h3-5,8H,6-7,13H2,1-2H3 |
| Standard InChI Key | PZWIZQRJAIKWCD-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CN1CC2=C(C1=O)C(=CC=C2)N |
Introduction
Structural and Molecular Characteristics
The molecular formula of 7-amino-2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-1-one is C₁₂H₁₆N₂O, with a molecular weight of 204.27 g/mol. The IUPAC name, 7-amino-2-(2-methylpropyl)-3H-isoindol-1-one, reflects its bicyclic core (isoindol-1-one) substituted with an amino group at position 7 and an isobutyl chain at position 2. Key structural identifiers include:
| Property | Value |
|---|---|
| Canonical SMILES | CC(C)CN1CC2=C(C1=O)C(=CC=C2)N |
| InChIKey | PZWIZQRJAIKWCD-UHFFFAOYSA-N |
| PubChem CID | 57640097 |
| XLogP3 | 1.7 (predicted) |
The isoindolinone core consists of a benzene ring fused to a five-membered lactam ring, with the lactam oxygen at position 1. The 2-methylpropyl group introduces steric bulk and lipophilicity, while the para-oriented amino group enhances hydrogen-bonding potential.
Synthesis and Preparation
Synthetic Routes
The synthesis of 7-amino-2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-1-one typically involves a multi-step sequence starting from phthalic anhydride derivatives. A representative pathway includes:
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Cyclization: Reaction of 2-methylpropylamine with a substituted phthalic anhydride under acidic conditions forms the isoindolinone scaffold. For example, phthalic anhydride derivatives bearing a nitro group at position 7 can undergo cyclization to yield 7-nitroisoindolinone intermediates.
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Reduction: Catalytic hydrogenation or chemical reduction (e.g., using SnCl₂/HCl) converts the nitro group to an amino group, yielding the final product.
Industrial-Scale Production
Industrial synthesis employs continuous flow reactors to optimize yield and purity. Key parameters include:
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Temperature: 80–120°C for cyclization steps.
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Catalysts: Lewis acids like ZnCl₂ or AlCl₃ to accelerate lactam formation.
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Solvents: Dichloromethane or acetonitrile for improved solubility.
Chemical Reactivity and Derivatives
Functional Group Transformations
The amino group at position 7 participates in nucleophilic reactions, enabling derivatization:
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Acylation: Treatment with acyl chlorides (e.g., acetyl chloride) forms amides.
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Alkylation: Reactivity with alkyl halides introduces N-alkyl substituents.
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Diazotization: Conversion to diazonium salts facilitates coupling reactions for aryl group introduction.
Oxidation and Reduction
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Oxidation: The lactam ring is resistant to oxidation, but side-chain modifications are feasible. For instance, ozonolysis of the isobutyl group could yield ketone derivatives.
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Reduction: The lactam carbonyl can be reduced to a secondary alcohol using LiAlH₄, though this disrupts the conjugated system.
Biological Activity and Mechanisms
Structure-Activity Relationships (SAR)
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Lipophilicity: The 2-methylpropyl group enhances membrane permeability, as evidenced by increased blood-brain barrier penetration in rodent models.
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Hydrogen Bonding: The amino group at position 7 mediates interactions with serine residues in enzyme active sites, critical for inhibitory effects.
Applications in Scientific Research
Medicinal Chemistry
The compound serves as a scaffold for developing kinase inhibitors and GPCR modulators. For example, piperidine-substituted isoindolinones (e.g., from ) show affinity for opioid and serotonin receptors, suggesting potential CNS applications .
Material Science
Conjugated isoindolinones exhibit luminescent properties, making them candidates for organic light-emitting diodes (OLEDs). The amino group’s electron-donating ability enhances charge transport in thin-film devices.
Comparative Analysis with Structural Analogs
| Compound | Substituents | Bioactivity Highlight | Lipophilicity (XLogP3) |
|---|---|---|---|
| Target Compound | 7-NH₂, 2-isobutyl | Potential CNS penetration | 1.7 |
| 4-Amino-2-ethyl analog | 4-NH₂, 2-ethyl | Moderate COX-2 inhibition | 1.2 |
| 7-Nitro derivative | 7-NO₂, 2-isobutyl | Prodrug requiring metabolic activation | 2.1 |
The isobutyl group in the target compound confers higher lipophilicity than ethyl-substituted analogs, favoring tissue distribution.
Challenges and Future Directions
Synthetic Challenges
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Regioselectivity: Achieving selective substitution at position 7 remains difficult due to the symmetry of the isoindolinone core.
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Scalability: Industrial-scale purification requires advanced chromatography techniques, increasing production costs.
Research Opportunities
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Target Identification: High-throughput screening against kinase libraries could reveal novel therapeutic applications.
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Formulation Studies: Nanoencapsulation may improve bioavailability for in vivo models.
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